2-Bromophenanthrene

Vue d'ensemble

Description

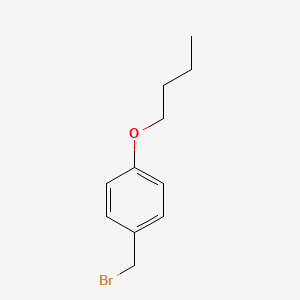

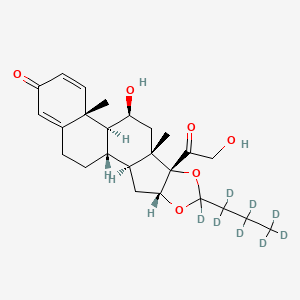

2-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-ring structure. It is an organic compound that can be synthesized through various chemical reactions and has been the subject of research due to its potential applications and chemical properties.

Synthesis Analysis

The synthesis of phenanthrene derivatives, including 2-bromophenanthrene, has been explored through several methods. One approach involves the use of o-bromobenzyl alcohol as a novel annulating reagent in a palladium-catalyzed cascade reaction with o-iodobiphenyls or (Z)-β-halostyrenes, leading to the formation of phenanthrenes . Another method includes the oxidative cyclization of 2-allenyl-1,1'-biphenyls with α-carbonyl alkyl bromides, which is a copper-facilitated process that yields functionalized phenanthrenes . Additionally, the construction of phenanthrenes from β-bromovinylarenes via Aryne Diels-Alder reaction followed by aromatization has been reported as a transition metal-free method .

Molecular Structure Analysis

The molecular structure of 2-bromophenanthrene is characterized by the presence of a bromine atom attached to the phenanthrene core. The crystal and molecular structure of a related synthetic intermediate, 2-bromo-3-methoxy-5-hydroxy-5,6,7,8,9,10,13,14-octahydro-8-methyl-10,13-N-acetylaminomethano-phenanthrene, has been determined to be monoclinic with specific unit cell dimensions, providing insights into the conformational aspects of such brominated phenanthrenes .

Chemical Reactions Analysis

The chemical reactivity of brominated phenanthrenes includes various bond formations and functionalizations. For instance, the palladium-catalyzed benzannulation with o-bromobenzyl alcohols involves multiple carbon-carbon bond formations to construct the phenanthrene skeleton . N-Bromosuccinimide (NBS) has been used to induce C-H bond functionalization in the intramolecular cycloaromatization of electron-withdrawing group substituted 1-biphenyl-2-ylethanones for synthesizing 10-phenanthrenols .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-bromophenanthrene are not detailed in the provided papers, the properties of phenanthrene derivatives generally include stability of the aromatic system and reactivity towards electrophilic substitution due to the presence of the bromine atom. The synthetic intermediate mentioned earlier has been characterized by its crystal structure, which provides valuable information about the steric and electronic effects of substituents on the phenanthrene ring system . Additionally, an efficient approach to synthesize 3-bromo-6-chloro-phenanthrene-9,10-dione has been developed, demonstrating the versatility of brominated phenanthrenes in chemical synthesis .

Applications De Recherche Scientifique

-

Organic Synthesis Phenanthrene and its derivatives are often used as building blocks in organic synthesis. They can be used to construct more complex molecules for various purposes .

-

Materials Science In materials science, phenanthrene derivatives can be used in the development of new materials. Their unique properties can contribute to the performance of these materials .

-

Electrophilic Substitution Reactions Phenanthrene can undergo electrophilic substitution reactions. For example, it can be nitrated and sulfonated, and the products are mixtures of 1-, 2-, 3-, 4-, and 9-substituted phenanthrenes .

-

Organic Synthesis Phenanthrene and its derivatives are often used as building blocks in organic synthesis. They can be used to construct more complex molecules for various purposes .

-

Materials Science In materials science, phenanthrene derivatives can be used in the development of new materials. Their unique properties can contribute to the performance of these materials .

-

Electrophilic Substitution Reactions Phenanthrene can undergo electrophilic substitution reactions. For example, it can be nitrated and sulfonated, and the products are mixtures of 1-, 2-, 3-, 4-, and 9-substituted phenanthrenes .

Propriétés

IUPAC Name |

2-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTPFYJEKHTINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500238 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenanthrene | |

CAS RN |

62162-97-4 | |

| Record name | 2-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)